6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one
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Description
6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .
Synthesis Analysis
The synthesis of coumarin heterocycles has been considered for many organic and pharmaceutical chemists . The reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular formula of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is C10H7ClO3 . Its average mass is 210.614 Da and its monoisotopic mass is 210.008377 Da .Chemical Reactions Analysis
Phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides afforded C4 oxygen alkylation products of 2H-chromen-2-one derivatives . Treatment of 4-hydroxy-6-methyl-2H-chromen-2-one with aromatic aldehydes in different molar ratios gives 3‑arylidine and the dicoumarol derivatives .Physical And Chemical Properties Analysis
The IR (KBr) cm –1 showed absorption bands at 1690, 1680 (C=O) of lactone and ketone . The 1 H NMR (CDCl 3) δ (ppm): 0.95 (m, 6H, 2CH 3), 1.22 (m, 12H, 4CH 3), 2.34 (s, 3H, CH 3), 2.72 (q, 4H, 2CH 2 –N), 3.42 (q, 8H, 4CH 2 –N), 4.62 (S, 4H, 2CH 2 -ph), 7.15–8.4 (m, 13H, aromatic CH) .Mechanism of Action
While the specific mechanism of action for 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is not mentioned in the retrieved papers, coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Future Directions
properties
IUPAC Name |
6-chloro-4-hydroxy-3-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUFZMCZDNDJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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